molecular formula C18H17FN2O3S B3405312 1-(3-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 1327632-89-2

1-(3-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide

Cat. No.: B3405312
CAS No.: 1327632-89-2
M. Wt: 360.4
InChI Key: LUVJBOPCHWJJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a heterocyclic compound featuring a fused pyrroloquinolinone core. The molecule is characterized by a methanesulfonamide group at the 8-position of the pyrroloquinolinone scaffold and a 3-fluorophenyl substituent attached via a methylene bridge. The fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, a common feature in kinase and protease inhibitors .

Properties

IUPAC Name

1-(3-fluorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-15-5-1-3-12(7-15)11-25(23,24)20-16-8-13-4-2-6-21-17(22)10-14(9-16)18(13)21/h1,3,5,7-9,20H,2,4,6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVJBOPCHWJJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC(=CC=C4)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a derivative of pyrroloquinoline and has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrroloquinoline core, which is known for various pharmacological properties. The presence of the 3-fluorophenyl group and the methanesulfonamide moiety are significant in influencing its biological activity.

Research indicates that compounds similar to 1-(3-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide exhibit diverse mechanisms of action:

  • Anticoagulant Activity : Studies have shown that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one can inhibit coagulation factors such as Factor Xa and Factor XIa. For example, certain derivatives demonstrated IC50 values ranging from 0.7 to 40 μM against these factors .
  • Anticancer Properties : Compounds in this category have been evaluated for their anti-leukemic activity. One study found that specific derivatives exhibited significant cytotoxic effects against leukemia cell lines .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Case Study 1: Anticoagulant Efficacy

A recent study synthesized several pyrroloquinoline derivatives and assessed their anticoagulant efficacy through in vitro assays. The most effective compound showed an IC50 value of 3.68 μM against Factor Xa and 2 μM against Factor XIa. These results suggest that structural modifications can enhance anticoagulant properties significantly .

Case Study 2: Anti-leukemic Activity

In another research effort focusing on anti-leukemic properties, a series of pyrrolo[3,2,1-hi]indole derivatives were tested. The compound bearing a 3-fluorophenyl group demonstrated the highest activity against leukemia cells among the tested series .

Research Findings

The following table summarizes key findings related to the biological activities of similar compounds:

Compound NameActivity TypeIC50 Value (μM)Reference
Pyrroloquinoline Derivative AFactor Xa Inhibition3.68
Pyrroloquinoline Derivative BFactor XIa Inhibition2.00
Pyrrolo[3,2,1-hi]indole Derivative CAnti-leukemic ActivityNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-functionalized heterocycles. Below is a detailed comparison with structurally related analogs from recent literature and patents:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Source
1-(3-Fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide Pyrrolo[3,2,1-ij]quinolinone 8-Methanesulfonamide; 1-(3-fluorophenyl)methyl ~388.4 (estimated) Potential kinase inhibitor Synthetic
2-Oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Pyrrolo[3,2,1-ij]quinolinone 8-Sulfonamide; 4-phenoxyphenyl ~433.5 Anticancer activity (in vitro) Patent
(2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide Quinoline 6-Methanesulfonamide; 2,5-difluorophenyl; 3-(1-methylpyrazole) ~428.4 CYP enzyme inhibition Product Catalog
8-[(3-Fluoro-phenyl)-hydroxy-methyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one Pyrrolo[3,2,1-ij]quinolinone 8-Hydroxymethyl; 3-fluorophenyl ~327.3 Neuroprotective activity (in vivo) Research Paper
1-(3-Fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Tetrahydroquinolinone 6-Methanesulfonamide; 3-fluoro-4-methylphenyl; 1-propyl ~416.5 Estrogen receptor modulator Patent

Key Observations

Core Structure Variations: The target compound shares the pyrrolo[3,2,1-ij]quinolinone core with analogs in and , which is distinct from quinoline () or tetrahydroquinoline () scaffolds. The fused pyrroloquinolinone system may confer enhanced rigidity and binding specificity compared to simpler heterocycles .

Substituent Effects: Fluorophenyl vs. Sulfonamide Position: The 8-position sulfonamide in the target compound aligns with analogs in and , suggesting a conserved role in target engagement. By contrast, the hydroxymethyl substituent in reduces electronegativity, possibly altering solubility and bioavailability .

Biological Implications: The methanesulfonamide group is a critical pharmacophore in kinase inhibitors (e.g., ’s CYP inhibitors), while the fluorophenyl moiety may enhance blood-brain barrier penetration for neurological applications . Compared to the tetrahydroquinoline derivative in , the pyrroloquinolinone core may exhibit superior conformational stability, impacting receptor binding kinetics .

Synthetic Feasibility :

  • The compound’s synthesis likely employs palladium-catalyzed cross-coupling or sulfonylation protocols similar to those in and , though specific details are absent in the provided data .

Research Findings and Data Gaps

  • Structural Data: No crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting insights into its binding mode.
  • Biological Activity : While the fluorophenyl-sulfonamide combination is prevalent in bioactive molecules (e.g., and ), explicit data on the target compound’s efficacy or toxicity are lacking.
  • Comparative Solubility : The methanesulfonamide group likely improves aqueous solubility over amide derivatives (e.g., ’s propionamide), but experimental LogP values are needed for validation .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrroloquinoline core followed by sulfonamide coupling. Key steps include:

  • Cyclization reactions to construct the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-2-one scaffold under controlled temperatures (60–80°C) and inert atmospheres .
  • Sulfonylation using methanesulfonyl chloride derivatives, with reaction times optimized via HPLC monitoring to achieve >90% purity .
  • Fluorophenyl group introduction via nucleophilic substitution or coupling reactions, requiring anhydrous solvents like DMF or THF . Yield optimization relies on adjusting catalyst concentrations (e.g., Pd for cross-coupling) and solvent polarity .

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation, with characteristic shifts for the fluorophenyl group (δ 7.2–7.8 ppm) and sulfonamide NH (δ 9.5–10.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 415.12) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond at 1.76 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies between calculated and observed NMR/MS data often arise from tautomerism or solvate formation. Strategies include:

  • Dynamic NMR experiments to detect tautomeric equilibria in DMSO-d₆ .
  • Comparative analysis with structurally analogous compounds (e.g., triazolopyrimidine derivatives in ) to identify expected shifts .
  • Crystallographic validation using SHELXL to resolve ambiguous NOE correlations .

Q. What strategies improve reaction yields in complex heterocyclic systems?

Yield optimization challenges stem from steric hindrance in the pyrroloquinoline core. Solutions include:

  • Microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity .
  • Protecting group strategies (e.g., Boc for NH groups) to prevent side reactions during sulfonylation .
  • Solvent screening (e.g., switching from DCM to acetonitrile) to enhance solubility of intermediates .

Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound?

SAR studies require:

  • Analog synthesis : Modifying substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to assess bioactivity changes .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities for targets like Factor Xa .
  • Biological assays : Testing inhibition of enzymatic targets (IC₅₀ values) and correlating with physicochemical properties (logP, PSA) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties arise from conformational flexibility and polar functional groups. Mitigation approaches:

  • Solvent optimization : Slow evaporation from ethanol/water mixtures (7:3 v/v) promotes crystal growth .
  • Co-crystallization agents : Using tartaric acid to stabilize the sulfonamide moiety .
  • High-purity samples : Preparative HPLC (>99% purity) reduces amorphous contamination .

Methodological Recommendations

  • For synthetic challenges : Prioritize microwave-assisted protocols for time-sensitive steps .
  • For structural ambiguities : Combine crystallography (SHELXL) with dynamic NMR .
  • For SAR studies : Use hybrid QSAR/docking models to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide
Reactant of Route 2
1-(3-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.